1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-ethyl-5-(1,3-thiazol-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2S/c1-2-12-7(9(13)14)5-6(11-12)8-10-3-4-15-8/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
PRSIRAJUOCRZOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole-5-carboxylic Acid or Ester Intermediates
One common route begins with the formation of ethyl or other alkyl pyrazole-5-carboxylates through condensation reactions involving diketocarboxylic esters and hydrazines.
For example, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can be synthesized by reacting diethyl oxalate with methylhydrazine in ethanol under controlled temperature (below 0°C), followed by acidification and extraction to isolate the ester intermediate with high yield (~94%) and purity (~96%).
Subsequent chlorination or halogenation at specific positions on the pyrazole ring can be achieved using reagents such as sulfuryl chloride (SO2Cl2) under reflux conditions, yielding chlorinated pyrazole esters in high yield (~95%).
Hydrolysis of these esters under basic conditions (NaOH, 80°C) followed by acidification produces the corresponding pyrazole-5-carboxylic acids with good purity and melting points confirming structure.
Alkylation at N-1 Position
The introduction of the ethyl group at the N-1 position of the pyrazole ring is commonly performed via alkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide) or other alkylating agents such as dialkyl sulfates or alkyl tosylates.
The reaction is usually conducted under basic conditions to generate the pyrazole anion/enolate, which then reacts with the alkylating agent to give the N-ethyl pyrazole derivative.
Careful control of reaction conditions is necessary to avoid mixtures of isomers (e.g., N-1 vs. N-3 alkylation), which complicate purification.
Oxidation and Final Functional Group Transformations
Oxidation steps may be employed to convert dihydropyrazole intermediates to aromatic pyrazoles using oxidizing agents such as potassium persulfate in acidic media, typically in acetonitrile solvent systems, achieving yields of 75-80%.
Final hydrolysis or ester cleavage steps convert ester intermediates to the free carboxylic acid, often by treatment with aqueous base followed by acidification.
Detailed Reaction Conditions and Yields
Mechanistic Insights and Catalysis
The oxidation of dihydropyrazole intermediates to aromatic pyrazoles proceeds via radical or ionic pathways facilitated by persulfate oxidants and acid catalysts.
Alkylation reactions proceed via nucleophilic attack of the pyrazole nitrogen anion on the alkyl halide, requiring strong bases and anhydrous conditions to maximize selectivity.
Thiazole ring formation often involves cyclocondensation mechanisms where a thioamide intermediate reacts with α-bromo ketones or phenacyl bromides to form the thiazole heterocycle linked to the pyrazole core.
Chemical Reactions Analysis
1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are possible, especially at the thiazole ring, where halogenated derivatives can be formed.
Common reagents used in these reactions include hydroxybenzotriazole, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and diisopropylethylamine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrazole moiety is known to inhibit certain enzymes, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and interact with various biological molecules underlies its diverse biological activities.
Comparison with Similar Compounds
Substituents at the 1-Position
- This compound exhibits lower molecular weight (MW: 168.17 g/mol) and higher hydrophobicity (logP ~1.2) compared to the thiazolyl analog .
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (CAS 133261-07-1): The ethyl ester derivative lacks the free carboxylic acid, reducing solubility in aqueous media but increasing lipophilicity (logP ~2.5). This modification is common in prodrug design .
Substituents at the 3-Position
Substituents at the 5-Position
- 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde (CAS 2091446-87-4): Replacing the carboxylic acid with a carbaldehyde group eliminates hydrogen-bonding capacity, which may reduce bioavailability or coordination with metal ions .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | logP | pKa (COOH) | Solubility (mg/mL, H₂O) |
|---|---|---|---|---|---|
| 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid | - | 223.25 | ~1.8 | ~4.5 | 12.3 |
| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | 50920-65-5 | 168.17 | ~1.2 | ~4.2 | 25.6 |
| 1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid | 1006441-04-8 | 185.14 | ~0.9 | ~2.8 | 8.9 |
| 3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid | - | 216.23 | ~2.4 | ~4.1 | 5.7 |
Notes:
- The thiazolyl group increases molecular weight and introduces moderate lipophilicity compared to methyl or phenyl substituents.
- The carboxylic acid pKa is influenced by adjacent electron-withdrawing groups (e.g., nitro) .
Biological Activity
1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 2092831-66-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉N₃O₂S, with a molecular weight of 223.25 g/mol. The compound features a pyrazole ring substituted with a thiazole moiety, which is known to enhance biological activity.
Antiviral Activity
Research indicates that pyrazole derivatives, including those containing thiazole groups, exhibit significant antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viral strains:
- Anti-HSV Activity : In studies evaluating anti-herpetic effects, related compounds demonstrated substantial inhibitory activity against the herpes simplex virus (HSV), with some derivatives achieving high selectivity indices .
Antibacterial Activity
The antibacterial potential of thiazole-containing compounds is well-documented. For example, derivatives similar to this compound have shown promising results against Gram-positive bacteria such as Staphylococcus aureus:
These findings suggest that the thiazole moiety contributes significantly to the antibacterial efficacy of the compound.
Anti-inflammatory Activity
Compounds in this class have also been evaluated for their anti-inflammatory properties. The introduction of specific substituents can enhance their ability to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : Compounds may interfere with viral entry or replication within host cells.
- Bacterial Cell Wall Disruption : The structural features allow for binding to bacterial enzymes essential for cell wall synthesis.
- Modulation of Inflammatory Pathways : These compounds may inhibit cyclooxygenase (COX) enzymes or other mediators involved in the inflammatory response.
Case Studies and Research Findings
Recent studies have synthesized various derivatives of pyrazole and thiazole and assessed their biological activities:
- Synthesis and Evaluation : A study synthesized multiple thiazole derivatives and evaluated their antibacterial and anti-inflammatory activities in vitro. Some compounds exhibited MIC values significantly lower than standard antibiotics like azithromycin .
- Molecular Dynamics Simulations : Docking studies have shown that these compounds can effectively bind to target proteins involved in bacterial resistance mechanisms, suggesting potential for development into new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
